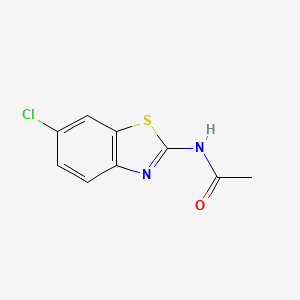

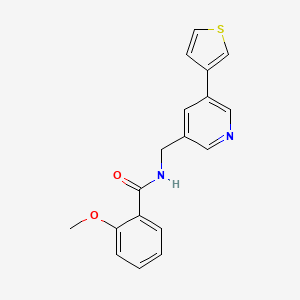

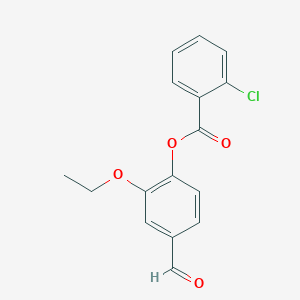

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential use in medicinal chemistry due to their diverse pharmacological properties, including antiproliferative, antioxidative, and antimicrobial activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions and cyclization processes. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was achieved by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved the cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substituents attached to this core structure, such as nitro, amino, or methoxy groups, play a crucial role in determining the compound's biological activity and chemical properties . The molecular structure of the compound would likely exhibit similar characteristics, with the ethoxy and prop-2-ynyl groups influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes. For example, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was used to synthesize complexes with neodymium(III) and thallium(III) . These reactions are typically mediated by the nitrogen and oxygen atoms in the molecule, which act as coordination sites for the metal ions. The compound "this compound" may also form complexes with metals

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, a related compound, has shown potential in diuretic activity, highlighting its medicinal significance (Yar & Ansari, 2009).

Another related compound, 2-aminium-6-ethoxy-1,3-benzothiazol, was found to enhance physical performance in mice, suggesting potential applications in physical performance enhancement (Цублова et al., 2015).

Chemosensors and Photophysical Properties

- Coumarin benzothiazole derivatives have been synthesized and investigated for their recognition properties for cyanide anions, showing applications in chemical sensing (Wang et al., 2015).

Antimicrobial Activity

- N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, a similar compound, have been evaluated for their antimicrobial activity against various pathogens, indicating potential applications in treating infections (Incerti et al., 2017).

Anticancer Potential

Research on N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide showed promising antibacterial, antifungal, and anticancer activities, highlighting the therapeutic potential of similar compounds in cancer treatment (Senthilkumar et al., 2021).

Co(II) complexes of related compounds demonstrated anticancer activity, specifically in human breast cancer cell lines, suggesting a role in targeted cancer therapies (Vellaiswamy & Ramaswamy, 2017).

Corrosion Inhibition

- Benzothiazole derivatives have been explored as corrosion inhibitors for carbon steel in acidic solutions, indicating potential industrial applications (Hu et al., 2016).

Propiedades

IUPAC Name |

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4S/c1-3-12-24-19-17(27-4-2)10-7-11-18(19)29-22(24)23-20(25)15-13-14-8-5-6-9-16(14)28-21(15)26/h1,5-11,13H,4,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPDOQRJJMATD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)

![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)

![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)